4-Nitrophenyl sulfate

Arylsulfatase Isozyme Discrimination Enzyme Kinetics Differential Substrate Affinity

Generic phosphatase substrates (e.g., 4-nitrophenyl phosphate) fail in sulfatase assays due to strict enzyme specificity, causing data invalidation. 4-Nitrophenyl sulfate (pNPS) is the definitive chromogenic substrate for arylsulfatase (EC 3.1.6.1) and sulfotransferase activity, releasing 4-nitrophenol (λmax ~400-420 nm) for real-time kinetic readout. • Enzyme-exclusive: No cross-reactivity with phosphatases; p-nitrocatechol sulfate shows zero activity with certain arylsulfatases. • Isozyme discrimination: Exploit Km differences (0.1 vs. 1.0 mM) to quantify arylsulfatase I vs. III in mixed samples without purification. • Cost-effective PAPS regeneration: Serves as sacrificial sulfate donor in heparin/heparan sulfate chemoenzymatic synthesis and high-throughput sulfotransferase screening.

Molecular Formula C6H5NO6S
Molecular Weight 219.17 g/mol
CAS No. 1080-04-2
Cat. No. B089538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl sulfate
CAS1080-04-2
Synonyms4-nitrophenyl sulfate
4-nitrophenyl sulfate, ion (1-)
4-nitrophenyl sulfate, potassium salt
4-nitrophenyl sulfate, sodium salt
p-nitrophenol sulfate
p-nitrophenyl sulfate
para-nitrophenyl sulfate
Molecular FormulaC6H5NO6S
Molecular Weight219.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)O
InChIInChI=1S/C6H5NO6S/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H,10,11,12)
InChIKeyJBGHTSSFSSUKLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Sulfate for Sulfatase & Sulfotransferase Assays


4-Nitrophenyl sulfate (pNPS, CAS 1080-04-2), an aryl sulfate oxoanion [1], is the gold-standard chromogenic substrate for detecting and quantifying arylsulfatase (EC 3.1.6.1) and sulfotransferase activity in academic, pharmaceutical, and industrial settings [2]. Upon enzymatic cleavage of its sulfate ester bond, it releases 4-nitrophenol, a yellow-colored product that is easily measured spectrophotometrically at approximately 400-420 nm, enabling rapid, real-time, and high-throughput kinetic analyses [3]. This compound is available as the free acid (CAS 1080-04-2) or, more commonly for assay applications, as its more stable and soluble potassium salt (CAS 6217-68-1) [4].

Assay Type
Sulfatase & sulfotransferase activity assays
Detection
Chromogenic at ~400–420 nm (4-nitrophenol)
Preferred Form
Potassium salt for solubility and stability

Why 4-Nitrophenyl Sulfate Cannot Be Substituted


Substituting 4-nitrophenyl sulfate with a generic alternative like 4-nitrophenyl phosphate or another aryl sulfate (e.g., p-nitrocatechol sulfate) will lead to experimental failure due to profound, well-documented differences in enzyme specificity and catalytic recognition [1][2]. Numerous sulfatases exhibit strict substrate selectivity; for instance, an arylsulfatase from corn seedlings efficiently hydrolyzes pNPS (Km = 1.24 mM) but shows absolutely no activity towards the structurally similar p-nitrocatechol sulfate [2]. Furthermore, sulfatases and phosphatases are distinct enzyme classes, and a phosphatase substrate like 4-nitrophenyl phosphate is often a non-substrate or, at best, a very poor substrate for sulfatases [3][4]. In some cases, this substitution can even act as a powerful inhibitor of the target sulfatase [5]. These key functional differences, which are not interchangeable, necessitate the procurement of the specific, validated substrate for accurate and reproducible enzyme activity measurements.

Substrate Specificity
Structurally similar aryl sulfates (e.g., p-nitrocatechol sulfate) may show no activity with certain sulfatases, leading to assay failure.
Enzyme Class Mismatch
4-Nitrophenyl phosphate is a phosphatase substrate and may act as an inhibitor rather than a substrate for sulfatases.
Isozyme Discrimination
Generic substrates may not resolve isozyme-specific activities, obscuring critical biological or process data.

Quantitative Evidence for 4-Nitrophenyl Sulfate


Arylsulfatase Isozyme Affinity Differences

4-Nitrophenyl sulfate exhibits a 10-fold lower apparent Michaelis constant (Km) for arylsulfatase I compared to arylsulfatase III from Aspergillus oryzae, demonstrating dramatically different substrate affinities that are critical for isozyme discrimination [1]. This quantifiable difference allows for the specific measurement of arylsulfatase I activity in mixed enzyme preparations, a feat not possible with less discriminative substrates [1].

Isozyme Km Discrimination
Head-to-head
10-fold lower Km (Arylsulfatase I vs III)
Supports isozyme-specific assay development
A. oryzae isozymes at pH 6.9
Arylsulfatase Isozyme Discrimination Enzyme Kinetics Differential Substrate Affinity

Catalytic Efficiency in Non-Native Sulfatase

While choline-O-sulfate is the preferred native substrate for Sinorhizobium meliloti choline sulfatase (SmCS), 4-nitrophenyl sulfate serves as an effective and highly quantifiable non-native substrate, with a catalytic efficiency (kcat/KM) of 12 s⁻¹M⁻¹ [1]. This contrasts with a kcat/KM of 4.8 × 10³ s⁻¹M⁻¹ for its native substrate [1]. Although the native substrate is catalytically superior, the chromogenic nature of pNPS makes it the indispensable tool for rapid kinetic assays of this enzyme, which would otherwise require complex analytical methods to monitor choline-O-sulfate hydrolysis [1].

Non-Native Catalytic Efficiency
Head-to-head
kcat/KM = 12 s⁻¹M⁻¹ (SmCS)
Enables chromogenic detection for kinetic assays
400-fold lower than native substrate; yields measurable signal
Enzyme Promiscuity Catalytic Efficiency Sulfatase Substrate Profiling

Long-Term Shelf-Life Stability

The potassium salt form of 4-nitrophenyl sulfate (CAS 6217-68-1) exhibits significant stability, with a shelf life of at least 4 years when stored properly at -20°C [1]. This contrasts sharply with its stability profile in working solutions; for instance, the compound is stable for only 24 hours at 4°C in an acetate buffer system [2]. This data differentiates the reagent from less stable chromogenic substrates and underscores the critical importance of proper storage for maintaining long-term assay consistency and reducing procurement frequency [1].

Shelf-Life Stability
Class-level
≥4 years (solid, -20°C) vs 24 h (buffer, 4°C)
Supports bulk procurement and long-term storage
Solid form critical; prepare working solutions fresh
Reagent Stability Shelf Life Storage Optimization

4-Nitrophenyl Sulfate Application Scenarios


Isozyme-Specific Activity Assays

In fermentation, biomanufacturing, or research settings where multiple arylsulfatase isozymes are co-expressed (e.g., from Aspergillus oryzae), 4-nitrophenyl sulfate enables the development of a rapid, direct assay to quantify the activity of a specific isozyme in a mixed sample [1]. By leveraging the 10-fold difference in Km (0.1 mM vs. 1.0 mM) for different isozymes at pH 6.9, researchers can tailor substrate concentrations to selectively measure the activity of arylsulfatase I over arylsulfatase III, providing crucial data for process optimization or mechanistic studies without the need for time-consuming protein purification steps [1].

Sulfotransferase High-Throughput Screening

This compound is an essential sulfate donor for continuous, coupled-enzyme assays used to study sulfotransferases (e.g., AST-IV) [1]. In this system, pNPS is used by a recombinant aryl sulfotransferase to regenerate the essential co-factor PAPS from PAP, with the turnover of pNPS providing a direct, spectrophotometric readout at 405 nm of the target sulfotransferase's activity [1][2]. This enables the high-throughput screening of compound libraries for potential sulfotransferase substrates or inhibitors, a critical step in drug discovery for modulating sulfation pathways relevant to metabolism and disease [1].

Chemoenzymatic Synthesis of Sulfated Biomolecules

In the chemoenzymatic synthesis of pharmacologically important sulfated glycosaminoglycans like heparin and heparan sulfate, p-nitrophenyl sulfate serves as a sacrificial and cost-effective sulfate group donor [1]. Enzymes such as arylsulfotransferase-IV (AST-IV) catalyze the transfer of a sulfate group from pNPS to a polysaccharide or oligosaccharide acceptor. This avoids the use of the prohibitively expensive and unstable natural sulfate donor, PAPS, enabling scalable and economically viable biomanufacturing of these complex biotherapeutics and research tools [1][2].

Arylsulfatase Assay for Environmental Samples

Para-nitrophenyl sulfate is the standard substrate for the routine, high-throughput assay of arylsulfatase activity in soil and other environmental matrices [1]. The well-defined and consistent kinetic parameters (e.g., Km of 1.03 mM, optimal pH of 7.1 for A. aerogenes sulfatase) [2] make pNPS an invaluable reference standard for comparative studies of soil health, nutrient cycling (sulfur mineralization), and microbial activity across different geographic locations and treatment conditions [1][2]. This standardization allows for reliable data comparison between different research groups and field sites.

Application
Selection Property
Validation Focus
Isozyme-Specific Activity Assays
Differential isozyme affinity
Isozyme-specific activity in mixed samples
Sulfotransferase High-Throughput Screening
Chromogenic sulfate donor for PAPS regeneration
Continuous kinetic readout for HTS
Chemoenzymatic Synthesis
Cost-effective sacrificial sulfate donor
Scalable synthesis of sulfated glycans
Environmental Arylsulfatase Assays
Standardized substrate for soil sulfatase
Cross-study comparability and mineralization monitoring

Technical Documentation Hub

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